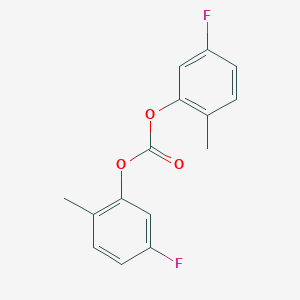
Bis(5-fluoro-2-methylphenyl)-carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-fluoro-2-methylphenyl)-carbonate is an organic compound characterized by the presence of two 5-fluoro-2-methylphenyl groups attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-fluoro-2-methylphenyl)-carbonate typically involves the reaction of 5-fluoro-2-methylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction proceeds as follows:
Reactants: 5-fluoro-2-methylphenol and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition.
Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the risks associated with phosgene handling.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(5-fluoro-2-methylphenyl)-carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 5-fluoro-2-methylphenol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 5-fluoro-2-methylphenol and carbon dioxide.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(5-fluoro-2-methylphenyl)-carbonate has several applications in scientific research:
Materials Science: It is used in the synthesis of polycarbonates, which are valuable materials due to their high strength and transparency.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of Bis(5-fluoro-2-methylphenyl)-carbonate involves the reactivity of the carbonate group. In hydrolysis, the carbonate group is attacked by water, leading to the formation of 5-fluoro-2-methylphenol and carbon dioxide. In substitution reactions, the carbonate group is replaced by nucleophiles, resulting in the formation of substituted products.
Comparaison Avec Des Composés Similaires
- Bis(4-fluoro-2-methylphenyl)-carbonate
- Bis(5-fluoro-2-methoxyphenyl)-carbonate
- Bis(5-fluoro-2-chlorophenyl)-carbonate
Comparison: Bis(5-fluoro-2-methylphenyl)-carbonate is unique due to the presence of the 5-fluoro-2-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
bis(5-fluoro-2-methylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXKWJZBHTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(=O)OC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














